Csnk1-IN-2

CSNK1A1 inhibition EGFR off-target activity selectivity profiling

CSNK1-IN-2 is an ATP-competitive CSNK1A1 inhibitor distinguished by its dual-target profile: moderate CK1α inhibition (IC50 2.52 μM) coupled with potent wild-type EGFR activity (IC50 2.74 nM)—a signature absent in CSNK1-IN-1, IC261, and D4476. It exhibits 3.4-fold CK1α-over-CK1δ selectivity (opposite to IC261) and pronounced ATP sensitivity (IC50 shifts to 107 μM under high ATP), uniquely differentiating it from ATP-potentiated analogs. Select CSNK1-IN-2 for concurrent CK1α/EGFR modulation, CK1α isoform-specific dissection, or ATP-dependent pharmacodynamics studies. Standard research quantities available with ≥98% purity.

Molecular Formula C28H26FN5O2
Molecular Weight 483.5 g/mol
Cat. No. B10854935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCsnk1-IN-2
Molecular FormulaC28H26FN5O2
Molecular Weight483.5 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)F)C(=O)NC2=NC=CC(=C2)C3=C(C4=C(N3)CCN(C4=O)C)NC5=CC=CC=C5
InChIInChI=1S/C28H26FN5O2/c1-17(18-8-10-20(29)11-9-18)27(35)33-23-16-19(12-14-30-23)25-26(31-21-6-4-3-5-7-21)24-22(32-25)13-15-34(2)28(24)36/h3-12,14,16-17,31-32H,13,15H2,1-2H3,(H,30,33,35)/t17-/m1/s1
InChIKeyUYAQWCZWVIFRCN-QGZVFWFLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CSNK1-IN-2 for Proliferative Disorder Research: A CSNK1A1 Inhibitor with Defined Isoform Selectivity


CSNK1-IN-2 (CAS: 2468783-76-6) is a small-molecule inhibitor of casein kinase 1 alpha (CSNK1A1) that belongs to the 3-amino-2-[2-(acylamino)pyridin-4-yl]-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one chemical class [1]. It exhibits ATP-competitive inhibition of CSNK1A1 with an IC50 of 2.52 μM and demonstrates additional activity against CSNK1D (IC50 8.48 μM) and wild-type EGFR kinase (IC50 2.74 nM) . This compound serves as a tool for investigating CK1-mediated signaling in proliferative disorders and offers a defined selectivity window that distinguishes it from both highly CK1α-selective agents and pan-CK1 inhibitors .

Why CSNK1-IN-2 Cannot Be Replaced by Other CK1 Inhibitors Without Experimental Validation


Substituting CSNK1-IN-2 with a structurally or mechanistically related CK1 inhibitor introduces confounding variables that undermine experimental reproducibility. The compound's unique profile includes moderate CSNK1A1 inhibition (IC50 2.52 μM) coupled with low nanomolar wild-type EGFR activity (IC50 2.74 nM) — a dual-target signature absent in most CK1-focused tool compounds [1]. Furthermore, its ATP-competitive binding mode exhibits distinct sensitivity to cellular ATP concentration, with CSNK1A1 IC50 shifting from 2.52 μM to 107 μM under high-ATP conditions, a behavior that differs markedly from close analogs like CSNK1-IN-1, which shows enhanced potency at elevated ATP (IC50 1.5 nM) . Generic substitution risks altering both on-target CK1 engagement and off-target EGFR modulation, thereby compromising the validity of pathway analyses and functional readouts.

Quantitative Differentiation of CSNK1-IN-2 from Closest CK1 Inhibitor Analogs


CSNK1-IN-2 Exhibits 8.3-Fold Lower CSNK1A1 Potency than Closest Analog CSNK1-IN-1 but 1,600-Fold Higher EGFR Activity

CSNK1-IN-2 inhibits CSNK1A1 with an IC50 of 2.52 μM, which is 8.3-fold less potent than the close structural analog CSNK1-IN-1 (IC50 44 nM) . However, CSNK1-IN-2 displays dramatically enhanced wild-type EGFR kinase inhibition (IC50 2.74 nM), whereas CSNK1-IN-1 shows minimal EGFR activity (IC50 >20 nM) . This inverse potency relationship across the two targets defines a unique pharmacological fingerprint that is not shared by any other compound in the series.

CSNK1A1 inhibition EGFR off-target activity selectivity profiling

CSNK1-IN-2 Displays 4,300-Fold Weaker CK1α Potency than BAY-888 but Confers EGFR Activity Absent in the More Potent Inhibitor

The CK1α/CSNK1A1 potency of CSNK1-IN-2 (IC50 2.52 μM) is approximately 4,300-fold lower than that of BAY-888, which achieves an IC50 of 1.5 nM against the same target . However, BAY-888 has not been reported to inhibit EGFR at concentrations relevant to its CK1α IC50, whereas CSNK1-IN-2 potently inhibits wild-type EGFR with an IC50 of 2.74 nM [1]. This trade-off between maximal CK1α engagement and EGFR co-targeting is a key differentiator.

CK1α selectivity EGFR dual inhibition tool compound selection

CSNK1-IN-2 Exhibits Moderate CSNK1A1 Potency and Distinct Isoform Selectivity Relative to Pan-CK1 Inhibitors IC261 and D4476

CSNK1-IN-2 inhibits CSNK1A1 with an IC50 of 2.52 μM and CSNK1D with an IC50 of 8.48 μM, yielding a selectivity ratio of approximately 3.4-fold for CSNK1A1 over CSNK1D . In contrast, the pan-CK1 inhibitor IC261 inhibits CK1δ/ε with IC50 values of ~1 μM but requires 16 μM to inhibit CK1α, resulting in a 16-fold selectivity preference for δ/ε over α . D4476 inhibits CK1δ with an IC50 of 0.3 μM but shows limited CK1α activity . CSNK1-IN-2 therefore occupies a unique selectivity niche: it preferentially targets CK1α over CK1δ, the opposite of IC261 and D4476.

CK1 isoform selectivity CSNK1A1 vs CSNK1D in vitro pharmacology

CSNK1-IN-2 Shows ATP-Concentration-Dependent CSNK1A1 Inhibition Distinct from CSNK1-IN-1

Under standard assay conditions, CSNK1-IN-2 inhibits CSNK1A1 with an IC50 of 2.52 μM. When assayed in the presence of high ATP (1 mM), the IC50 shifts dramatically to 107 μM, representing a 42.5-fold loss in potency . In stark contrast, the analog CSNK1-IN-1 exhibits the opposite behavior: its CSNK1A1 IC50 improves from 21 μM (standard ATP) to 1.5 nM under high ATP conditions . This divergent ATP sensitivity profile indicates fundamental differences in binding mode thermodynamics within the ATP-binding pocket.

ATP-competitive inhibition high ATP assay biochemical pharmacology

CSNK1-IN-2 Offers a Balanced CK1α/EGFR Dual Inhibition Profile Not Observed in PF-670462

CSNK1-IN-2 simultaneously inhibits CSNK1A1 (IC50 2.52 μM) and wild-type EGFR (IC50 2.74 nM), providing a dual-target profile [1]. PF-670462, a widely used CK1ε/δ inhibitor, potently inhibits CK1δ (IC50 13-14 nM) and CK1ε (IC50 7.7-90 nM) but has been reported to also inhibit p38 and EGFR, albeit with less well-characterized potency against CK1α . The defined dual CK1α/EGFR inhibition of CSNK1-IN-2 contrasts with PF-670462's primary CK1ε/δ selectivity, offering a distinct pharmacological tool for studies where concurrent CK1α and EGFR blockade is mechanistically required.

dual kinase inhibition EGFR CK1 tool compound selection

CSNK1-IN-2 Procurement Decision Scenarios: When This Compound Is the Preferred Choice


Dual CK1α and EGFR Pathway Inhibition in Cancer Cell Signaling Studies

CSNK1-IN-2 is the preferred tool when experimental designs require concurrent inhibition of CSNK1A1 (IC50 2.52 μM) and wild-type EGFR (IC50 2.74 nM) [1]. This dual-target profile is not recapitulated by structurally related analogs such as CSNK1-IN-1, which lacks meaningful EGFR activity, nor by pan-CK1 inhibitors like IC261 and D4476, which exhibit minimal CK1α engagement. Researchers investigating crosstalk between CK1α-mediated Wnt/β-catenin signaling and EGFR-driven proliferation should select CSNK1-IN-2 to achieve defined dual-pathway modulation without resorting to combination inhibitor strategies that introduce pharmacokinetic confounding.

CK1α-Selective Over CK1δ Experiments Where Pan-CK1 Inhibitors Are Inappropriate

CSNK1-IN-2 inhibits CSNK1A1 with 3.4-fold selectivity over CSNK1D (IC50 2.52 μM vs 8.48 μM) . This selectivity direction is opposite to that of widely used CK1 inhibitors IC261 (16-fold selective for CK1δ/ε over α) and D4476 (primarily CK1δ). Studies aiming to dissect CK1α-specific functions in circadian rhythm regulation, DNA damage response, or Wnt signaling without concomitant CK1δ inhibition should utilize CSNK1-IN-2 rather than pan-CK1 tools. Procurement of CSNK1-IN-2 is indicated when isoform-specific conclusions are required and CK1δ confounding must be minimized.

Studies Requiring Moderate CK1α Engagement with Reduced Risk of Complete Pathway Ablation

The moderate CSNK1A1 potency of CSNK1-IN-2 (IC50 2.52 μM) positions it as a useful tool when complete ablation of CK1α activity is undesirable . In contrast, ultra-potent CK1α inhibitors like BAY-888 (IC50 1.5 nM) may induce non-physiological pathway silencing or cytotoxicity that obscures native regulatory functions. For dose-response studies aiming to titrate CK1α activity, or in cellular models where partial inhibition suffices to elicit a biological response, CSNK1-IN-2 offers a more graded pharmacological intervention than picomolar/nanomolar inhibitors.

Investigations of ATP-Dependent Inhibitor Binding Behavior in Cellular Contexts

CSNK1-IN-2 exhibits a pronounced shift in CSNK1A1 inhibitory potency under high ATP conditions, with IC50 increasing from 2.52 μM to 107 μM (42.5-fold loss) . This ATP sensitivity is opposite to that of CSNK1-IN-1, which gains potency at elevated ATP. Researchers studying the impact of cellular ATP fluctuations on CK1α inhibitor efficacy, or those working in high-ATP cellular environments (e.g., mitochondrial-enriched tissues or metabolically active tumors), should select CSNK1-IN-2 as a model compound for characterizing ATP-competitive binding dynamics under physiologically relevant conditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Csnk1-IN-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.